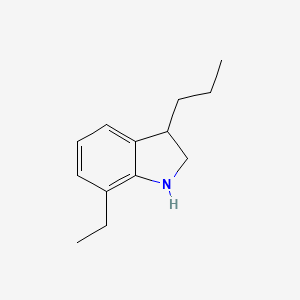
3-(4-Methylpiperazin-1-YL)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H17ClN2O2S. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride typically involves the reaction of 4-methylpiperazine with propane-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and other nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonyl derivatives .
Wissenschaftliche Forschungsanwendungen
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonylation reactions.
Wirkmechanismus
The mechanism of action of 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonylated products. This reaction can affect various molecular targets and pathways, depending on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride include:
- 3-(4-Methylpiperazin-1-yl)propanoyl chloride
- 3-(4-Methyl-piperazin-1-yl)-propane-1-sulfonyl chloride
Uniqueness
What sets this compound apart from similar compounds is its specific reactivity and the unique sulfonyl group it introduces into molecules. This makes it particularly valuable in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C8H17ClN2O2S |
|---|---|
Molekulargewicht |
240.75 g/mol |
IUPAC-Name |
3-(4-methylpiperazin-1-yl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClN2O2S/c1-10-4-6-11(7-5-10)3-2-8-14(9,12)13/h2-8H2,1H3 |
InChI-Schlüssel |
MLCQNQMRSGNESB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)

![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B13217520.png)

![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)

![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)





